
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C16H17NO2S . It has a molecular weight of 287.4 g/mol .
Physical and Chemical Properties The compound has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass is 287.09799996 g/mol . The topological polar surface area is 77.6 Ų . It has a heavy atom count of 20 . The complexity of the compound is 360 .
Applications De Recherche Scientifique
Tetranuclear [Cu-Ln]₂ Single Molecule Magnets
Research conducted by Costes, Shova, and Wernsdorfer (2008) on tetranuclear [Cu-Ln]₂ single molecule magnets involves the synthesis and structural and magnetic studies of a trianionic ligand, which demonstrates the formation of dinuclear Cu-Ln complexes that assemble into tetranuclear species. These high-spin species exhibit ferromagnetic interactions, making them significant for applications in molecular magnetism and potentially in quantum computing and information storage (Costes, Shova, & Wernsdorfer, 2008).
Synthesis and Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) explored the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives. Their research found significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm formation capabilities. This study highlights the potential of developing novel anti-microbial agents with antibiofilm properties, leveraging the chemistry of compounds related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide (Limban, Marutescu, & Chifiriuc, 2011).
Superelectrophilic Amidomethylation in Organic Synthesis
Olah et al. (1993) demonstrated the superelectrophilic amidomethylation of aromatics using N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, extending the scope of α-amidomethylation reactions. This process involves diprotonated N-hydroxymethylphthalimide as a superelectrophilic reagent, offering a new pathway for the synthesis of α-amidomethylated products, which could be relevant in the synthesis of pharmaceuticals and complex organic molecules (Olah et al., 1993).
Chemoselective N-benzoylation
Singh, Lakhan, and Singh (2017) discussed the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides. This method demonstrates an efficient approach to synthesize biologically interesting compounds, potentially useful in the development of new drugs or bioactive molecules (Singh, Lakhan, & Singh, 2017).
Discovery of Histone Deacetylase Inhibitors
Zhou et al. (2008) described the discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-7-3-6-12(8-15)16(23)22-11-17(24)9-13-4-1-2-5-14(13)10-17/h1-8,24H,9-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCICGYQYCVFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
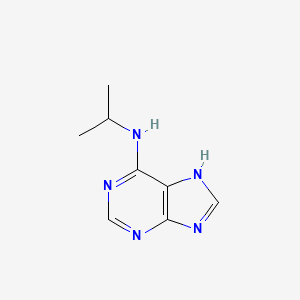
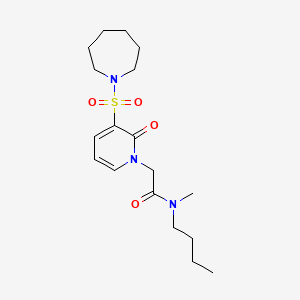
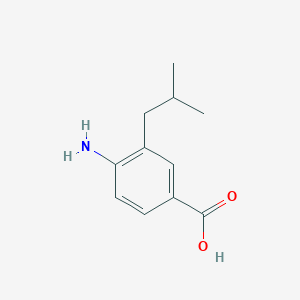
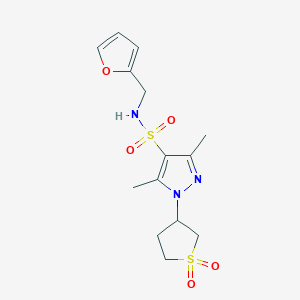

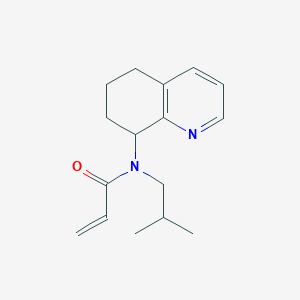
![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)
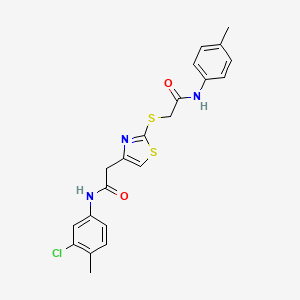

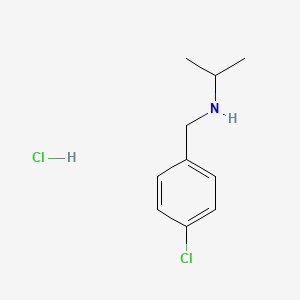
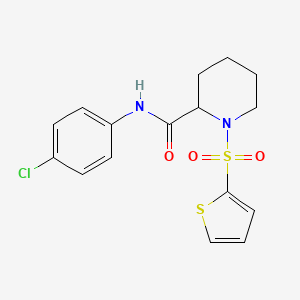
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
